molecular formula C18H12ClNO2 B14195763 1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one CAS No. 833488-08-7

1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one

Cat. No.: B14195763
CAS No.: 833488-08-7
M. Wt: 309.7 g/mol
InChI Key: FYEDMCZGXXUFER-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 8-hydroxyquinoline-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as DNA or proteins involved in cell proliferation and apoptosis. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Other chalcone derivatives with similar structures and biological activities.

    Flavonoids: Compounds with a similar backbone structure but with additional hydroxyl groups.

    Quinoline Derivatives: Compounds containing the quinoline moiety with various substituents.

Uniqueness

1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one is unique due to the presence of both the chlorophenyl and hydroxyquinoline groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

833488-08-7

Molecular Formula

C18H12ClNO2

Molecular Weight

309.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one

InChI

InChI=1S/C18H12ClNO2/c19-14-7-3-13(4-8-14)16(21)9-5-12-6-10-17(22)18-15(12)2-1-11-20-18/h1-11,22H

InChI Key

FYEDMCZGXXUFER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C=CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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